molecular formula C10H6BrNO3 B1278168 8-Bromo-4-hydroxyquinoline-2-carboxylic acid CAS No. 10174-71-7

8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Cat. No. B1278168
CAS RN: 10174-71-7
M. Wt: 268.06 g/mol
InChI Key: QVLPEZFQNJXXMZ-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a compound that has been studied for its potential applications in various fields, including photolabile protecting groups for carboxylic acids, ligands in copper-catalyzed coupling reactions, and derivatization reagents for biological carboxylic acids in analytical chemistry . The compound is characterized by the presence of a bromine atom and a hydroxy group on the quinoline ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated hydroxyquinoline derivatives has been explored in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for carboxylic acids, showing greater efficiency than other photolabile groups . Additionally,

Scientific Research Applications

Photolabile Protecting Group

8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a derivative of 7-hydroxyquinoline, has been utilized as a photolabile protecting group for carboxylic acids. Its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it suitable for in vivo applications. This compound exhibits increased solubility and low fluorescence, advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Photoremovable Protecting Group for Physiological Use

It has been efficiently used as a photoremovable protecting group, releasing carboxylates, phosphates, and diols under classic one-photon and two-photon excitation. Its stability, solubility, and low fluorescence levels facilitate its use in conjunction with fluorescent indicators of biological function, especially relevant for studying cell physiology (Zhu, Pavlos, Toscano, & Dore, 2006).

Electrochemical and Spectroelectrochemical Studies

Electrochemical and spectroelectrochemical studies have been conducted on hydroxyquinoline carboxylic acids, including 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. These studies help understand the oxidation mechanisms and the role of carboxylic groups in the chemical structure, potentially informing their bioactivity and interaction with biomolecules (Sokolová et al., 2015).

Crystal Structure Analysis

Its copper(II) complex forms a mononuclear complex with a distorted square-pyramidal geometry, useful in crystallographic studies. This analysis aids in understanding the molecular structures and potential applications in various fields, including materials science and catalysis (Nakamura et al., 2005).

Corrosion Inhibition Studies

This compound has been investigated for its potential as a corrosion inhibitor, particularly on mild steel in acidic environments. These studies contribute to understanding its protective properties and applications in materials science (Rbaa et al., 2018).

properties

IUPAC Name

8-bromo-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLPEZFQNJXXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431503
Record name 4-hydroxy-8-bromo-quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-hydroxyquinoline-2-carboxylic acid

CAS RN

10174-71-7
Record name 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10174-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-8-bromo-quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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